5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid
CAS No.: 1246088-41-4
Cat. No.: VC3381508
Molecular Formula: C14H9BrN2O4S
Molecular Weight: 381.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246088-41-4 |
|---|---|
| Molecular Formula | C14H9BrN2O4S |
| Molecular Weight | 381.2 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H9BrN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19) |
| Standard InChI Key | PJYCZUYUVLBGRU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O |
Introduction
Chemical Structure and Identity
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique molecular architecture. The compound is officially registered with CAS number 1246088-41-4 and is identified in the PubChem database with the CID 50990520 . Its molecular formula is C14H9BrN2O4S, corresponding to a precise molecular weight of 381.20 g/mol . The compound is also known by several synonyms, including 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid, reflecting its core structural elements .
Research Applications
The position of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid within specific research domains can be inferred from its structural features and commercial classification.
Protein Degradation Research
The compound is classified commercially as part of the "Protein Degrader Building Blocks" family, suggesting its utility in the emerging field of targeted protein degradation (TPD) . In TPD research, specialized molecules are designed to induce the selective elimination of disease-causing proteins through the cell's natural degradation machinery. The strategic functionalization of the azaindole core in this compound may provide essential structural elements for creating such protein degrader molecules.
Medicinal Chemistry Applications
The potential medicinal chemistry applications of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid can be inferred from studies on related compounds. For example, the structurally related 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been investigated as an N-donor ligand in platinum(II) complexes that demonstrate high cytotoxicity against various human cancer cell lines, outperforming traditional cisplatin in certain contexts .
The carboxylic acid functionality at position 2 provides a convenient handle for further derivatization, potentially allowing the incorporation of this compound into larger molecular constructs designed for specific biological interactions. The phenylsulfonyl group may contribute to modulating the compound's physical properties, such as solubility and membrane permeability, which are critical factors in drug development.
Comparison with Related Compounds
Several structurally related compounds appear in the chemical literature, allowing for comparative analysis:
The structural differences between these compounds likely translate to distinct physicochemical properties and biological activities. For instance, the absence of the phenylsulfonyl group in 5-Bromo-1H-pyrrolo(2,3-b)pyridine-2-carboxylic acid would significantly alter its solubility profile and potentially its interactions with biological targets. Similarly, the position of functional groups (e.g., carboxylic acid at position 2 versus position 3) could influence binding orientations and reactivity patterns.
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